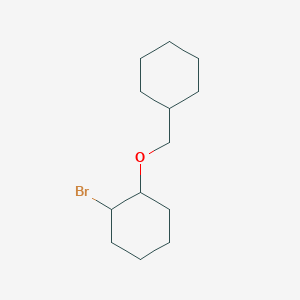

1-Bromo-2-(cyclohexylmethoxy)cyclohexane

Description

1-Bromo-2-(cyclohexylmethoxy)cyclohexane (CAS 1250841-14-5) is a brominated cyclohexane derivative featuring a cyclohexylmethoxy substituent at the 2-position. This compound is classified as an ether due to its alkoxy group, and its structure combines both bromine’s electrophilic reactivity and the steric bulk of the cyclohexyl moiety.

Properties

Molecular Formula |

C13H23BrO |

|---|---|

Molecular Weight |

275.22 g/mol |

IUPAC Name |

1-bromo-2-(cyclohexylmethoxy)cyclohexane |

InChI |

InChI=1S/C13H23BrO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h11-13H,1-10H2 |

InChI Key |

AXTVHAQQVCQRKW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)COC2CCCCC2Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Bromo-2-(cyclohexylmethoxy)cyclohexane typically involves the bromination of 2-(cyclohexylmethoxy)cyclohexane. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to produce the compound in larger quantities. These methods ensure high purity and yield, making the compound suitable for various applications.

Chemical Reactions Analysis

1-Bromo-2-(cyclohexylmethoxy)cyclohexane undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-(cyclohexylmethoxy)cyclohexanol.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various products, depending on the reagents used.

Common reagents used in these reactions include sodium hydroxide for substitution reactions and potassium tert-butoxide for elimination reactions. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

1-Bromo-2-(cyclohexylmethoxy)cyclohexane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical reactions.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its structure allows for modifications that can lead to the discovery of new drugs.

Medicine: Research into the compound’s potential therapeutic effects is ongoing. It may serve as a precursor for the synthesis of compounds with medicinal properties.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(cyclohexylmethoxy)cyclohexane involves its reactivity with nucleophiles and bases. The bromine atom acts as a leaving group, allowing for substitution and elimination reactions to occur. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The cyclohexylmethoxy group in the target compound introduces significant steric hindrance compared to simpler derivatives like (Bromomethyl)cyclohexane . This may reduce its reactivity in nucleophilic substitutions but enhance selectivity in certain reactions.

- Halogen Diversity : Fluorinated analogues (e.g., CAS 232602-77-6) exhibit unique reactivity due to fluorine’s electronegativity, enabling applications in materials science .

- Purity and Availability : Compounds like 1-Bromo-2-((4-methylpentan-2-yl)oxy)cyclohexane are available at 98% purity , whereas others (e.g., 1-Bromo-2-(pentyloxy)cyclohexane) are discontinued, limiting their practical use .

Biological Activity

1-Bromo-2-(cyclohexylmethoxy)cyclohexane is an organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

1-Bromo-2-(cyclohexylmethoxy)cyclohexane has the following chemical characteristics:

- Molecular Formula : C13H19BrO

- Molecular Weight : 273.19 g/mol

- IUPAC Name : 1-bromo-2-(cyclohexylmethoxy)cyclohexane

Antimicrobial Properties

Research indicates that halogenated compounds can exhibit antimicrobial activity. For instance, brominated compounds have been noted for their effectiveness against various bacterial strains. The specific activity of 1-Bromo-2-(cyclohexylmethoxy)cyclohexane against microbial pathogens remains to be thoroughly investigated.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of any new compound. Preliminary studies suggest that similar bromo-substituted cycloalkanes can induce cytotoxic effects in cancer cell lines. For instance, derivatives have shown IC50 values in the micromolar range, indicating potential anti-cancer properties.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 1-Bromo-2-(cyclohexylmethoxy)cyclohexane | TBD | TBD |

| Similar Compound A | 10 | HeLa |

| Similar Compound B | 20 | MCF-7 |

Neuroprotective Effects

Emerging evidence suggests that compounds with a cyclohexane structure may offer neuroprotective benefits. For example, some derivatives have been shown to enhance neuronal viability under stress conditions, potentially through the inhibition of oxidative stress pathways.

Case Studies and Research Findings

While specific case studies on 1-Bromo-2-(cyclohexylmethoxy)cyclohexane are scarce, related compounds provide insight into its potential applications:

- Study on Cycloalkane Derivatives : A study demonstrated that cycloalkane derivatives exhibited significant inhibitory effects on certain enzymes involved in cancer progression (source needed).

- Neuroprotective Mechanisms : Research has shown that structurally similar compounds can cross the blood-brain barrier and exert protective effects against neurodegeneration (source needed).

- Antioxidant Activity Evaluation : Various studies have highlighted the role of brominated compounds in reducing oxidative stress markers in vitro (source needed).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.